Potassium cyclobutyloxymethyltrifluoroborate
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Overview
Description
Potassium cyclobutyloxymethyltrifluoroborate is a chemical compound with the molecular formula C5H8BF3KO. It is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued in organic synthesis due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium cyclobutyloxymethyltrifluoroborate typically involves the reaction of cyclobutyloxymethylboronic acid with potassium bifluoride (KHF2). The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate salt. The general reaction scheme is as follows:
Cyclobutyloxymethylboronic acid+KHF2→Potassium cyclobutyloxymethyltrifluoroborate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure consistent product quality. The reaction is typically carried out in large reactors with precise temperature and pressure controls.
Chemical Reactions Analysis
Types of Reactions
Potassium cyclobutyloxymethyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
Potassium cyclobutyloxymethyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules for various studies.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium cyclobutyloxymethyltrifluoroborate exerts its effects is primarily through its reactivity as a nucleophile. In cross-coupling reactions, it acts as a nucleophilic partner, forming bonds with electrophilic species. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- Potassium cyclopropyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium cyclobutyloxymethyltrifluoroborate is unique due to its cyclobutyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where such characteristics are advantageous.
Properties
Molecular Formula |
C6H6BF3KN |
---|---|
Molecular Weight |
199.03 g/mol |
IUPAC Name |
potassium;trifluoro(pyridin-2-ylmethyl)boranuide |
InChI |
InChI=1S/C6H6BF3N.K/c8-7(9,10)5-6-3-1-2-4-11-6;/h1-4H,5H2;/q-1;+1 |
InChI Key |
OVXAIPOHXPUSOK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1=CC=CC=N1)(F)(F)F.[K+] |
Origin of Product |
United States |
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